molecular formula C18H19N5O2 B275929 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

Numéro de catalogue B275929
Poids moléculaire: 337.4 g/mol
Clé InChI: CYLKXZKZUUURQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CPCCOEt' and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).

Mécanisme D'action

The metabotropic glutamate receptor subtype 1 (N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine) is a G-protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. CPCCOEt acts as a selective antagonist of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine, thereby reducing the activation of this receptor and providing therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
CPCCOEt has been found to have several biochemical and physiological effects. The compound's selective antagonist activity towards N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been found to reduce the release of glutamate, which is an excitatory neurotransmitter. This reduction in glutamate release has been linked to the compound's therapeutic effects in Parkinson's disease, Alzheimer's disease, and epilepsy. CPCCOEt has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in regulating the body's stress response.

Avantages Et Limitations Des Expériences En Laboratoire

CPCCOEt has several advantages for lab experiments. The compound is highly selective towards N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. CPCCOEt has also been found to have a long half-life, which allows for prolonged exposure to the compound in animal models. However, the compound's high potency and selectivity can also be a limitation in lab experiments, as it can lead to off-target effects.

Orientations Futures

For research on this compound could include clinical trials to evaluate its safety and efficacy in humans. Further studies could also explore the compound's potential therapeutic applications in other disorders, such as addiction and schizophrenia. The development of more selective and potent N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine antagonists could also provide new avenues for research in this field.

Méthodes De Synthèse

The synthesis of CPCCOEt involves the reaction of 3-methoxy-4-(hydroxymethyl)benzaldehyde with 1-phenyltetrazole-5-thiol in the presence of triethylamine to form an intermediate compound. This intermediate is then reacted with cyclopropanamine to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine. The synthesis of CPCCOEt has been reported in several research papers, and the yield of the final product is generally high.

Applications De Recherche Scientifique

CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound's selective antagonist activity towards N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been found to be effective in reducing the symptoms of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. CPCCOEt has also been found to be effective in reducing anxiety and depression-like behaviors in animal models.

Propriétés

Nom du produit

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

Formule moléculaire

C18H19N5O2

Poids moléculaire

337.4 g/mol

Nom IUPAC

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclopropanamine

InChI

InChI=1S/C18H19N5O2/c1-24-17-11-13(12-19-14-8-9-14)7-10-16(17)25-18-20-21-22-23(18)15-5-3-2-4-6-15/h2-7,10-11,14,19H,8-9,12H2,1H3

Clé InChI

CYLKXZKZUUURQL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CC2)OC3=NN=NN3C4=CC=CC=C4

SMILES canonique

COC1=C(C=CC(=C1)CNC2CC2)OC3=NN=NN3C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.